molecular formula C6H14N2O B15248603 O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine

O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine

Cat. No.: B15248603
M. Wt: 130.19 g/mol
InChI Key: BXHNKKFAHKUAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxylamine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Alkylated or arylated hydroxylamines.

Scientific Research Applications

O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine involves its reactivity as a hydroxylamine. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological targets, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyrrolidine ring

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methoxy-1-pyrrolidin-3-ylmethanamine

InChI

InChI=1S/C6H14N2O/c1-9-8-5-6-2-3-7-4-6/h6-8H,2-5H2,1H3

InChI Key

BXHNKKFAHKUAPA-UHFFFAOYSA-N

Canonical SMILES

CONCC1CCNC1

Origin of Product

United States

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